molecular formula C26H21F2NO B11533005 (3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one

Cat. No.: B11533005
M. Wt: 401.4 g/mol
InChI Key: AFHBQPKDEDQKJJ-OQRYGUKSSA-N
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Description

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a piperidin-4-one core with benzyl and fluorophenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzaldehyde and piperidin-4-one derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

    Ketoprofen related compounds: Structurally related compounds with potential pharmacological activities.

Uniqueness

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one stands out due to its specific substitution pattern and the presence of fluorophenyl groups, which can enhance its biological activity and stability compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H21F2NO

Molecular Weight

401.4 g/mol

IUPAC Name

(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C26H21F2NO/c27-24-10-6-19(7-11-24)14-22-17-29(16-21-4-2-1-3-5-21)18-23(26(22)30)15-20-8-12-25(28)13-9-20/h1-15H,16-18H2/b22-14-,23-15+

InChI Key

AFHBQPKDEDQKJJ-OQRYGUKSSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/CN1CC4=CC=CC=C4

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)CN1CC4=CC=CC=C4

Origin of Product

United States

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